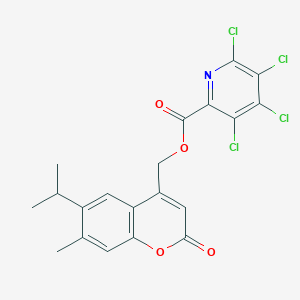
(7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 7-hydroxy-4-methylcoumarin with various organic halides . Pentachloropyridine, a perhalogenated compound, is often used as a building block in the synthesis of chemically relevant organic compounds . The nature of the nucleophile, reaction condition, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound .Chemical Reactions Analysis
The reactions of similar compounds often involve the displacement of halogen atoms by nucleophiles . For instance, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate, has been reported .科学的研究の応用
Heterocyclic Derivative Syntheses
A study by Bacchi et al. (2005) details the catalytic reactions of 4-yn-1-ones, including prop-2-ynyl alpha-ketoesters, under oxidative carbonylation conditions to produce various heterocyclic derivatives such as tetrahydrofuran, dioxolane, and oxazoline derivatives. This method could potentially be applied to synthesize structurally similar compounds to the one , demonstrating the versatility of palladium-catalyzed reactions in generating complex organic structures (Bacchi et al., 2005).
作用機序
Target of action
Coumarin derivatives have been found to have a wide range of biological activities, including anti-hiv, anticancer, antimicrobial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors . Pyridine derivatives also have a broad spectrum of biological activities .
Mode of action
Coumarin and pyridine derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical pathways
Given the wide range of biological activities of coumarin and pyridine derivatives, it can be inferred that multiple biochemical pathways might be affected .
Result of action
Based on the biological activities of coumarin and pyridine derivatives, it can be inferred that the compound might have a range of effects at the molecular and cellular levels .
特性
IUPAC Name |
(7-methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl4NO4/c1-8(2)11-6-12-10(5-14(26)29-13(12)4-9(11)3)7-28-20(27)18-16(22)15(21)17(23)19(24)25-18/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXTVRFWIXWMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

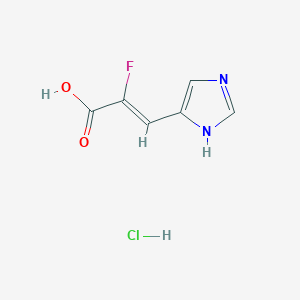
![N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2627557.png)
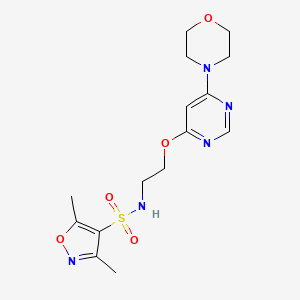
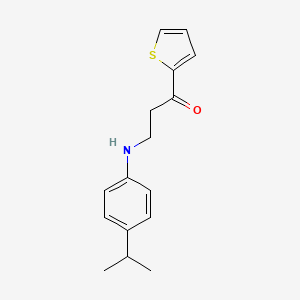
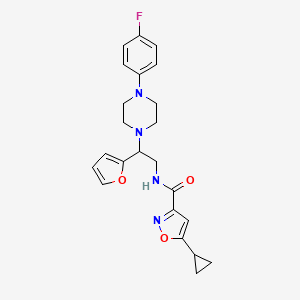
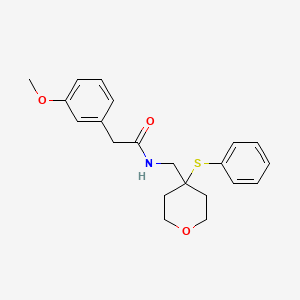
![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2627567.png)
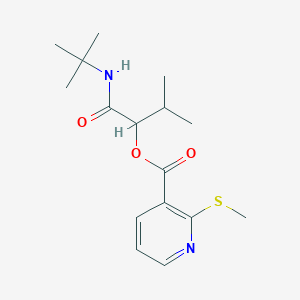
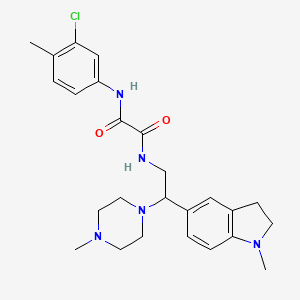

![3-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2627575.png)
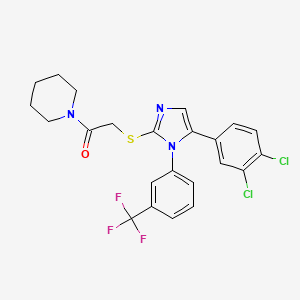
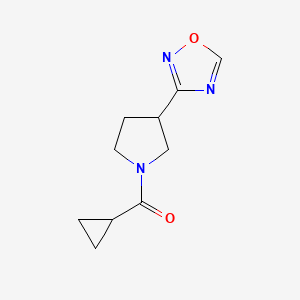
![1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2627579.png)